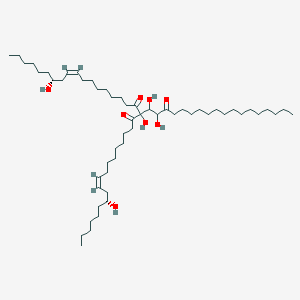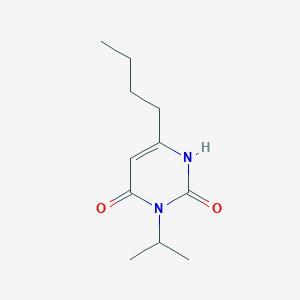
Diricinoleoyl-palmitoyl-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diricinoleoyl-palmitoyl-glycerol is a complex lipid molecule, specifically a triglyceride, where the acyl groups at positions 1 and 2 are oleoyl groups, and the acyl group at position 3 is a palmitoyl group. This compound is of interest in various scientific fields due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diricinoleoyl-palmitoyl-glycerol can be synthesized through a series of esterification reactions. The process typically involves the reaction of glycerol with oleic acid and palmitic acid under acidic conditions. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized to ensure high yield and purity. The raw materials, glycerol, oleic acid, and palmitic acid, are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The resulting product is then purified through various techniques, such as distillation and crystallization, to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Diricinoleoyl-palmitoyl-glycerol can undergo several types of chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under mild conditions to avoid over-oxidation.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrolysis of this compound can be achieved using strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: The major products of oxidation reactions are various oxidized derivatives of this compound, such as this compound epoxide.
Reduction: Reduction reactions yield reduced forms of the compound, such as this compound alcohol.
Hydrolysis: Hydrolysis results in the formation of glycerol and free fatty acids (oleic acid and palmitic acid).
Aplicaciones Científicas De Investigación
Diricinoleoyl-palmitoyl-glycerol has several scientific research applications across various fields:
Chemistry: It is used as a model compound in the study of lipid chemistry and the behavior of triglycerides.
Biology: The compound is utilized in biological research to understand lipid metabolism and the role of triglycerides in cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, such as in the treatment of metabolic disorders and cardiovascular diseases.
Industry: In the food industry, it is used as an emulsifier and stabilizer in various food products.
Mecanismo De Acción
Diricinoleoyl-palmitoyl-glycerol is similar to other triglycerides, such as 1,2-dioleoyl-3-palmitoylglycerol and triolein. its unique combination of oleoyl and palmitoyl groups gives it distinct properties and potential applications. Unlike triolein, which contains three oleoyl groups, this compound has a mix of oleoyl and palmitoyl groups, making it more versatile in its applications.
Comparación Con Compuestos Similares
1,2-dioleoyl-3-palmitoylglycerol
Triolein
1,3-dioleoyl-2-palmitoylglycerol
1,2-dipalmitoyl-3-oleoylglycerol
Propiedades
IUPAC Name |
(7R,9Z,28Z,31R)-19-(1,2-dihydroxy-3-oxooctadecyl)-7,19,31-trihydroxyheptatriaconta-9,28-diene-18,20-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H102O8/c1-4-7-10-13-14-15-16-17-18-19-26-31-38-45-50(58)53(61)54(62)55(63,51(59)46-39-32-27-22-20-24-29-36-43-48(56)41-34-11-8-5-2)52(60)47-40-33-28-23-21-25-30-37-44-49(57)42-35-12-9-6-3/h29-30,36-37,48-49,53-54,56-57,61-63H,4-28,31-35,38-47H2,1-3H3/b36-29-,37-30-/t48-,49-,53?,54?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVIKUSZYVDOTM-FGMUFLJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCC=CCC(CCCCCC)O)(C(=O)CCCCCCCC=CCC(CCCCCC)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C(O)C(O)C(O)(C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC)C(=O)CCCCCCC/C=C\C[C@H](O)CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H102O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)










![methyl 2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484456.png)


